N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
Description
N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a biphenyl group at position 4 and a sulfamoyl moiety (N,N-dipropylsulfamoyl) at position 4 of the benzamide core.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S2/c1-3-18-31(19-4-2)36(33,34)25-16-14-24(15-17-25)27(32)30-28-29-26(20-35-28)23-12-10-22(11-13-23)21-8-6-5-7-9-21/h5-17,20H,3-4,18-19H2,1-2H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONPTTYKVUWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a complex organic compound that exhibits significant biological activity. This compound integrates a thiazole ring, a biphenyl moiety, and a sulfamoyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.50 g/mol. The structure is characterized by:
- Thiazole Ring : Known for its role in various biological activities.
- Biphenyl Moiety : Enhances stability and solubility.
- Sulfamoyl Group : Often linked to antibacterial and antifungal properties.
Anticancer Properties
Research indicates that compounds featuring thiazole and biphenyl structures can exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, studies have shown that similar thiazole-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
The presence of the sulfamoyl group suggests potential antimicrobial properties. Sulfamoyl derivatives are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been demonstrated in various studies where thiazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with thiazole rings have also been investigated for their anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and enzymes such as COX-2, these compounds can reduce inflammation in various models . The biphenyl structure may enhance these effects through improved bioavailability.
Case Studies
- Anticancer Activity Study : A study assessed the efficacy of thiazole-based compounds in breast cancer cell lines (MCF-7). Results showed that this compound induced significant apoptosis at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that our compound exhibited potent activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
- Inflammation Model : In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Targeting specific enzymes related to cancer proliferation and bacterial growth.
- Apoptotic Pathways : Inducing programmed cell death through mitochondrial pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-thiazol-2-yl)-benzamide | Thiazole + Benzamide | Anticancer |
| N-(6-methylpyridin-2-yl)-thiazol | Thiazole + Pyridine | Antimicrobial |
| 5-Amino-thiazolidinones | Thiazole + Amino Group | Anti-inflammatory |
This table highlights how structural variations influence biological activity across similar compounds.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- The target compound’s sulfamoyl group distinguishes it from analogues with sulfonyl or carboxamide substituents, suggesting unique interactions with biological targets such as carbonic anhydrases or kinases .
- Biphenyl-thiazole hybrids generally exhibit improved binding affinity over simpler aryl-thiazoles due to enhanced π-π stacking .
- Future studies should explore the dipropylsulfamoyl group’s role in pharmacokinetics, particularly its effect on solubility and metabolic stability compared to methylthio or pyridinyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
